molecular formula C19H30N2O3S2 B2909538 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2097920-37-9

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2909538
CAS No.: 2097920-37-9
M. Wt: 398.58
InChI Key: FBQLEDULTOSLDE-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a diazepane derivative characterized by a 1,4-diazepane core substituted with a 5-ethyl-2-methoxybenzenesulfonyl group and a thian-4-yl moiety. The benzenesulfonyl group contributes electron-withdrawing properties, while the ethyl and methoxy substituents may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S2/c1-3-16-5-6-18(24-2)19(15-16)26(22,23)21-10-4-9-20(11-12-21)17-7-13-25-14-8-17/h5-6,15,17H,3-4,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQLEDULTOSLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a thian group and a sulfonyl moiety. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : It has shown potential in inhibiting certain enzymes related to neurotransmitter metabolism, which could influence mood and cognitive functions.
  • Interaction with Receptors : The compound may bind to various receptors in the central nervous system (CNS), modulating neurotransmitter release and activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Effect Reference
AntidepressantPotential mood enhancement
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Antidepressant Activity

A study investigated the antidepressant effects of various diazepane derivatives, including the compound . Results indicated a significant reduction in depressive behaviors in animal models when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research focusing on anti-inflammatory properties revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in cell cultures. This suggests a promising role in managing inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into modifications that enhance biological activity. Key findings include:

  • Substituents on the diazepane ring can significantly influence receptor binding affinity.
  • The presence of the thian moiety appears crucial for maintaining effective biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Diazepane Derivatives

Compound Name Substituents Molecular Weight (g/mol) Reported Activity/Application Evidence Source
This compound 5-Ethyl-2-methoxybenzenesulfonyl; thian-4-yl Not specified Hypothesized CNS modulation (inferred) N/A
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenylpyrazole Not specified 5-HT7R antagonist; reduced self-grooming in ASD mouse models
1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane 4-Chlorophenyl; 3-((4-fluorophenyl)thio)propyl 451.36 (HCl salt) Antiparkinsonian candidate (structural data only)
1-(5-Bromofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane 5-Bromofuran-2-carbonyl; thian-4-yl 373.31 Structural analog (no activity reported)

Pharmacological Selectivity and Substituent Effects

  • 5-HT7 Receptor Selectivity: The compound 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (Table 1) demonstrated high selectivity for 5-HT7 receptors (5-HT7R) over other serotonin receptor subtypes, attributed to its chlorophenylpyrazole group.
  • Thian-4-yl vs. Arylthio Groups : The thian-4-yl group in the target compound and 1-(5-bromofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane introduces sulfur atoms that could enhance membrane permeability or modulate receptor binding kinetics. Comparatively, the 3-((4-fluorophenyl)thio)propyl group in ’s compound combines fluorine and sulfur, possibly improving metabolic stability .

Structural Impact on Bioactivity

  • Halogen Substituents : Chlorine and fluorine in and ’s compounds contribute to hydrophobic interactions and metabolic resistance. The absence of halogens in the target compound may reduce toxicity risks but could compromise binding potency .

Inferences on Therapeutic Potential

The thian-4-yl and benzenesulfonyl groups may confer unique pharmacokinetic profiles, warranting further studies to assess receptor affinity, selectivity, and in vivo efficacy .

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